molecular formula C12H18N2O B183559 4-(Aminomethyl)-N-butylbenzamide CAS No. 164648-77-5

4-(Aminomethyl)-N-butylbenzamide

Cat. No.: B183559
CAS No.: 164648-77-5
M. Wt: 206.28 g/mol
InChI Key: LDAMZMRSSDWFNA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-butylbenzamide is a benzamide derivative characterized by an aminomethyl (-CH₂NH₂) substituent at the para position of the benzene ring and an N-butyl group attached to the amide nitrogen. Benzamide derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or prodrug candidates . For example, the incorporation of benzamidomethyl moieties is known to enhance bioavailability and metabolic stability in drug design .

Properties

CAS No.

164648-77-5

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(aminomethyl)-N-butylbenzamide

InChI

InChI=1S/C12H18N2O/c1-2-3-8-14-12(15)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9,13H2,1H3,(H,14,15)

InChI Key

LDAMZMRSSDWFNA-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN

Synonyms

4-(aminomethyl)-N-butylbenzamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The bromoacetyl group in 4-[(2-Bromoacetyl)amino]-N-butylbenzamide introduces electrophilic reactivity, making it a candidate for covalent inhibitor design . In contrast, the aminomethyl group in the target compound may enhance hydrogen bonding and solubility. Positional Isomerism: 3-Amino-N-butylbenzamide (meta-substituted) exhibits distinct electronic and steric effects compared to para-substituted analogs, influencing binding affinity in biological targets .

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